Product packaging for 3-Amino-5-chloropicolinonitrile(Cat. No.:CAS No. 408538-29-4)

3-Amino-5-chloropicolinonitrile

Cat. No.: B1523901
CAS No.: 408538-29-4
M. Wt: 153.57 g/mol
InChI Key: MIPHUHMTGIOLGI-UHFFFAOYSA-N
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Description

Structural Context within Picolinonitrile Chemistry

Picolinonitrile and its derivatives are a significant class of heterocyclic compounds in organic synthesis. google.com The parent structure, picolinonitrile (2-cyanopyridine), consists of a pyridine (B92270) ring with a nitrile group, which is a powerful electron-withdrawing group. google.com This feature makes the pyridine ring electron-deficient and influences the reactivity of the entire molecule. The nitrile group itself is a versatile functional handle, capable of being transformed into various other groups such as amines, carboxylic acids, amides, and tetrazoles through established chemical reactions. google.com

Significance in Heterocyclic Compound Research

Pyridine-based heterocyclic compounds are foundational in medicinal chemistry and are core components of numerous pharmaceutical agents and natural products. google.combldpharm.com The pyridine ring is considered a "privileged scaffold" because its structure is frequently found in biologically active molecules. google.com It can engage in various non-covalent interactions, and the nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.

The significance of 3-Amino-5-chloropicolinonitrile lies in its potential as a starting material for creating libraries of novel, complex heterocyclic compounds. The strategic placement of the amino, chloro, and nitrile groups allows for sequential and regioselective chemical modifications. For instance, the chlorine atom can be replaced via Suzuki or Buchwald-Hartwig coupling reactions to introduce new aryl or alkyl groups, while the amino group can be acylated or alkylated to build more complex side chains. The nitrile group can then be hydrolyzed or reduced to introduce yet another point of diversity. This synthetic flexibility is highly prized in drug discovery programs, which aim to synthesize and test a wide variety of structures to identify new therapeutic leads. sigmaaldrich.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its utility as a chemical intermediate. Its value is demonstrated in its application for synthesizing more elaborate molecules with potential biological activity.

A specific example of its use is found in patent literature describing the synthesis of inhibitors for the ERK5 signaling cascade, a pathway implicated in cellular processes like proliferation and survival, and a therapeutic target in cancer research. google.comgoogle.com In this context, this compound serves as the starting material for the preparation of 3-Amino-5-chloropicolinamide.

The documented reaction involves the hydrolysis of the nitrile group of this compound. google.com The process is carried out by treating the compound with concentrated sulfuric acid at an elevated temperature (80°C). Following the reaction, the mixture is cooled and neutralized to yield the corresponding amide, 3-Amino-5-chloropicolinamide. google.com This amide is a key intermediate that can be further modified to produce the final active pharmaceutical ingredients. google.com

Table 2: Documented Reaction of this compound

Starting Material Reagents Product Application of Product

This table is interactive. Click on the headers to sort.

This synthetic trajectory highlights the intended application of this compound as a foundational element in the construction of complex, biologically relevant molecules. The research demonstrates the compound's role as a versatile building block, enabling access to specific molecular scaffolds designed for targeted therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1523901 3-Amino-5-chloropicolinonitrile CAS No. 408538-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHUHMTGIOLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708845
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408538-29-4
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 5 Chloropicolinonitrile and Its Derivatives

Precursor-Based Synthetic Routes

A common and effective strategy for the synthesis of 3-amino-5-chloropicolinonitrile involves the use of a precursor that already contains the core pyridine (B92270) structure with some of the required functional groups or their progenitors. A key precursor identified for this purpose is 5-chloro-3-nitropyridine-2-carbonitrile.

Synthesis from 5-Chloro-3-nitropyridine-2-carbonitrile

The synthesis of the target compound from 5-chloro-3-nitropyridine-2-carbonitrile hinges on the selective reduction of the nitro group to an amino group. The precursor itself can be synthesized, providing a complete pathway from more basic starting materials. A documented method involves the reaction of 2-bromo-5-chloro-3-nitropyridine (B1267106) with copper(I) cyanide. This nucleophilic substitution reaction, typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, replaces the bromo group with a nitrile group, yielding 5-chloro-3-nitropyridine-2-carbonitrile.

With the precursor in hand, the crucial step is the reduction of the 3-nitro group to a 3-amino group. Several established methods for nitro group reduction on aromatic rings are applicable here, with the choice of reagent and conditions being critical to avoid side reactions, such as the reduction of the nitrile group or dechlorination.

Catalytic Hydrogenation with Palladium on Carbon: A widely used and generally efficient method for nitro group reduction is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a palladium catalyst supported on activated carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature are key parameters that need to be optimized to ensure selective reduction of the nitro group without affecting the chloro and nitrile functionalities. For the reduction of nitriles to primary amines, palladium on carbon has been shown to be effective, often in the presence of acidic additives to improve selectivity. nih.gov

Chemical Reducing Agents: Alternatively, chemical reducing agents can be employed. These reactions are often performed in acidic conditions. Common systems include:

Iron in Acetic Acid or with an Acid Catalyst: A classic and cost-effective method involves the use of iron filings in the presence of an acid, such as acetic acid or a catalytic amount of hydrochloric acid. This method is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. chemicalbook.com

Tin or Stannous Chloride: Tin metal in the presence of concentrated hydrochloric acid, or stannous chloride (SnCl₂) in a suitable solvent, are also effective reagents for the reduction of aromatic nitro groups.

The choice between catalytic hydrogenation and chemical reduction often depends on factors such as the scale of the reaction, the availability of equipment, and the desired purity of the product.

Multi-Step Approaches (e.g., Chlorination, Substitution, Nitrile Hydrolysis/Introduction)

While a direct multi-step synthesis leading to this compound is not extensively documented in readily available literature, the principles of pyridine chemistry allow for the outlining of a plausible synthetic sequence. Such an approach would involve the stepwise introduction of the required functional groups onto a pyridine ring.

A hypothetical multi-step synthesis could start from a simpler pyridine derivative. For instance, one could envision a route starting from a dihalopyridine, such as 3,5-dichloropyridine. A selective nucleophilic substitution could be employed to introduce an amino group at the 3-position. Subsequently, the introduction of the nitrile group at the 2-position would be a key challenge, potentially requiring a sequence of reactions such as lithiation followed by reaction with a cyanating agent.

Another conceptual pathway could involve starting with a substituted hydroxypyridine. For example, a 2-hydroxy-5-chloropyridine derivative could undergo nitration at the 3-position. The hydroxyl group could then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). googleapis.comnih.gov Finally, the nitro group would be reduced to the desired amino group as described previously. A patent for the synthesis of 2-chloro-3-aminopyridine describes a process starting from 2-pyridone, involving nitration, N-alkylation, directional chlorination with dealkylation, and finally reduction. google.com

Hydrolysis of a nitrile group to a carboxylic acid, followed by other transformations, is also a potential step in a multi-step synthesis. For example, a patent describes the synthesis of 4-amino-3,5,6-chloropyridine-2-methanoic acid starting from 3,4,5,6-tetrachloropyridine carbonitrile, which undergoes ammonolysis to introduce an amino group, followed by hydrolysis of the nitrile. google.com

Functional Group Interconversions on the Pyridine Scaffold

This approach focuses on modifying a pyridine ring that already has some of the desired substituents in place.

Introduction of the Amino Group

The introduction of an amino group at the 3-position of a pre-existing 5-chloropicolinonitrile scaffold would likely proceed via a nucleophilic aromatic substitution (SNA_r) reaction. However, direct amination of a chloropyridine at the 3-position can be challenging due to the electronic nature of the pyridine ring.

A more feasible approach would be to start with a di-halogenated precursor, such as 3,5-dichloropicolinonitrile. The challenge then becomes the regioselective substitution of one of the chlorine atoms. The relative reactivity of the chlorine atoms would depend on the electronic effects of the nitrile group and the pyridine nitrogen. In some cases, selective amination can be achieved by carefully controlling the reaction conditions and the choice of aminating agent and catalyst. For instance, a patent describes the ammonolysis of 3,4,5,6-tetrachloropyridine carbonitrile to introduce an amino group. google.com Another strategy could involve a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Introduction of the Chloro Group

The introduction of a chloro group at the 5-position of a 3-aminopicolinonitrile scaffold is another possible synthetic route. This would typically be achieved through an electrophilic halogenation reaction. However, the amino group is a strong activating group and can direct the electrophile to multiple positions, leading to a mixture of products. To achieve regioselectivity, the amino group might need to be protected, for example, as an amide, to modulate its directing effect and reactivity.

Alternatively, if starting from a 3-amino-5-hydroxypicolinonitrile, the hydroxyl group could be converted to a chloro group. The Sandmeyer reaction is a classic method for this type of transformation. This would involve the diazotization of the amino group to form a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst. However, this would result in the chloro group being at the 3-position, not the 5-position. A more direct conversion of the hydroxyl group to a chloro group could be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A general method for the chlorination of hydroxypyridines using equimolar POCl₃ has been reported. nih.gov

Nitrile Group Formation

The introduction of a nitrile (–C≡N) group onto the pyridine ring is a key step in the synthesis of this compound. One of the most direct and common methods involves the dehydration of a primary amide. chemguide.co.ukchemistrysteps.com This synthetic route typically begins with the corresponding picolinic acid, 3-Amino-5-chloropicolinic acid.

The process unfolds in two main stages:

Amidation: The carboxylic acid group of 3-Amino-5-chloropicolinic acid is first converted into a primary amide, 3-Amino-5-chloropicolinamide. This transformation can be achieved by reacting the acid with ammonia (B1221849), often via an activated intermediate like an acyl chloride, which is formed using reagents such as thionyl chloride (SOCl₂). youtube.com

Dehydration: The resulting primary amide is then subjected to dehydration to form the nitrile. youtube.com This is accomplished by heating the amide with a strong dehydrating agent. Common reagents for this step include phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comlibretexts.orglibretexts.org The liquid nitrile product can then be isolated through distillation. chemguide.co.uklibretexts.org

Alternative strategies for forming substituted pyridinonitriles involve constructing the heterocyclic ring using precursors that already contain the nitrile moiety. researchgate.netacs.org Multi-component reactions, for instance, can assemble the pyridine ring from simpler acyclic building blocks like enamines, aldehydes, and a nitrile-containing component such as malononitrile. scielo.org.za

Advanced Synthetic Strategies and Optimization

To enhance the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced strategies and rigorous optimization of reaction conditions are employed.

Catalytic Approaches (e.g., Transition Metal Catalysis for Coupling Reactions)

While the core synthesis focuses on building the main molecular scaffold, transition metal catalysis is crucial for creating derivatives and analogs. The chlorine atom on the this compound ring serves as a reactive "handle" for various cross-coupling reactions. organic-chemistry.org Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

Key catalytic cycles, such as those in Suzuki, Stille, and Sonogashira couplings, typically involve three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. researchgate.net For example, a nickel-catalyzed reductive coupling can be used to attach alkyl groups to bromopyridines, a strategy adaptable to chloropyridines. organic-chemistry.org Similarly, nickel-catalyzed cross-electrophile coupling reactions can join two different organohalides. researchgate.net

These catalytic methods offer a powerful toolkit for modifying the this compound structure, allowing for the introduction of a wide array of functional groups and building molecular complexity. princeton.edu

Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. researchgate.net For the synthesis of heterocyclic compounds like this compound, several parameters are systematically adjusted. researchgate.netresearchgate.net

Key parameters for optimization include:

Temperature: The reaction temperature is fine-tuned to ensure sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of reactants or products.

Solvent Systems: The choice of solvent can significantly influence reactant solubility, reaction rate, and even the reaction pathway.

Catalyst Type and Loading: For catalyzed reactions, screening different catalysts (e.g., various palladium or nickel complexes) and optimizing the amount used is essential for achieving high efficiency. organic-chemistry.orgacs.org

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding prolonged reaction times that can lead to side reactions. google.com

The following table illustrates a typical approach to optimizing a synthetic step:

ParameterVariation 1Variation 2Variation 3Optimal Condition
Catalyst Pd(PPh₃)₄Pd(OAc)₂/XantPhosNiCl₂(dppp)Pd(OAc)₂/XantPhos
Solvent TolueneDioxaneDMFDMF
Temperature 80 °C100 °C120 °C100 °C
Base K₂CO₃Cs₂CO₃Et₃NCs₂CO₃
Yield 65%92%78%92%

This table is a generalized example of an optimization process for a cross-coupling reaction.

Scalability Considerations for Synthesis, including Industrial Production Methods

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. The primary goals are to ensure safety, cost-effectiveness, and consistency in product quality on a large scale. google.com

Key considerations for scalability include:

Reagent Selection: Reagents that are expensive, highly toxic, or difficult to handle on a large scale are often replaced with more practical alternatives. For example, using hydrochloric acid and hydrogen peroxide as a chlorinating agent is an alternative to using chlorine gas, which is difficult to manage. google.com

Process Control: Industrial processes require robust control over reaction parameters to prevent runaway reactions and minimize the formation of impurities. For instance, in chlorination reactions, controlling the reaction in a strongly acidic medium can prevent over-chlorination and the formation of dichlorinated byproducts. google.comgoogle.com

Purification: Efficient purification methods are needed to isolate the final product in high purity. This may involve crystallization, distillation, or chromatography techniques adapted for large quantities.

Waste Management: The environmental impact of the synthesis is a major concern. Processes are designed to minimize waste and use recyclable catalysts or solvents where possible. google.com The Chichibabin pyridine synthesis, which involves condensing aldehydes or ketones with ammonia over oxide catalysts, remains a predominant industrial route for producing the basic pyridine skeleton. researchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound can be chemically modified to produce a wide range of structural analogs and derivatives, which is essential for applications like drug discovery and agrochemical development.

Derivatization at the Amino Group

The amino group (–NH₂) on the pyridine ring is a versatile functional group that can undergo numerous chemical transformations. pharmaguideline.com Acylation is a common derivatization reaction where the amino group reacts with an acyl chloride or anhydride (B1165640) to form an amide. youtube.comyoutube.com This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct. youtube.com

This derivatization can serve multiple purposes. For instance, converting the amine to an amide can act as a protecting group strategy during other reactions, such as electrophilic aromatic substitution, by moderating the activating effect of the amino group. youtube.com The resulting amide can later be hydrolyzed back to the amine. youtube.com

The following table summarizes some common derivatization reactions at the amino group:

Reaction TypeReagent ExampleProduct Type
Acylation Acetyl ChlorideN-(5-chloro-2-cyanopyridin-3-yl)acetamide
Sulfonylation Tosyl ChlorideN-(5-chloro-2-cyanopyridin-3-yl)-4-methylbenzenesulfonamide
Alkylation Methyl Iodide5-chloro-N-methyl-2-cyanopyridin-3-amine
Reductive Amination Aldehyde/Ketone, NaBH₃CNN-alkylated amine
Diazotization NaNO₂, HClDiazonium salt (can be converted to -OH, -F, etc.)

Halogen Substitution and Modification (e.g., Chlorine Atom Replacement)

The chlorine atom at the 5-position of the this compound scaffold is amenable to nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby diversifying the molecular structure for further chemical exploration. For instance, the chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate reaction conditions. The selection of reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) is common for these substitution reactions. Such modifications are crucial in medicinal chemistry for establishing structure-activity relationships, as the electronic properties and steric accessibility of this position can significantly influence the biological activity of the resulting molecules.

One notable application of halogen modification is in the synthesis of more complex heterocyclic systems. For example, in the multi-step synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives, a related dichlorinated intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, undergoes selective substitution of the chlorine atom at the C(7) position with morpholine. nih.gov This selectivity is attributed to the higher reactivity of the chlorine atom at this position within the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Table 1: Reagents for Halogen Substitution and Modification

Reaction TypeCommon ReagentsSolvent
Nucleophilic SubstitutionSodium Hydride (NaH), Potassium Carbonate (K2CO3)Dimethylformamide (DMF)
OxidationPotassium Permanganate (B83412) (KMnO4), Hydrogen Peroxide (H2O2)-
ReductionLithium Aluminum Hydride (LiAlH4), Sodium Borohydride (B1222165) (NaBH4)-

Modifications of the Nitrile Group

The nitrile group in picolinonitrile derivatives is a versatile functional group that can undergo a variety of chemical transformations. researchgate.netnih.gov These reactions provide pathways to a wide range of other functional groups, significantly expanding the synthetic utility of the starting material.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This process typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

These modifications are fundamental in organic synthesis, allowing for the conversion of the nitrile into key functional groups for building more complex molecules. researchgate.netnih.gov

Synthesis of Related Heterocyclic Scaffolds (e.g., Pyridazines, Pyrazolo[1,5-a]pyrimidines)

This compound serves as a valuable building block for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyridazines: The synthesis of pyridazine (B1198779) derivatives often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). scielo.org.za While the direct use of this compound in this context is not explicitly detailed, related aminonitriles are utilized. For instance, 3-amino-4-pyridazinecarbonitrile has been used as a starting material for the preparation of fused pyridazine systems like nih.govdntb.gov.uaacs.orgtriazolo[1′,5′:1,6]pyrimido[4,5-c]pyridazine. dntb.gov.ua One-pot, three-component reactions of arylglyoxals, malononitrile, and hydrazine hydrate (B1144303) are also employed to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocycles are often synthesized through cyclization reactions. A common strategy involves the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net For example, 5-amino-3-methylpyrazole reacts with diethyl malonate to form a dihydroxy-heterocycle, which is then chlorinated to provide a dichloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov This intermediate can then undergo further functionalization. nih.gov Microwave-assisted synthesis and multi-component reactions are also employed to create diverse pyrazolo[1,5-a]pyrimidine libraries. nih.gov

Table 2: Synthesis of Related Heterocyclic Scaffolds

Heterocyclic ScaffoldGeneral Synthetic ApproachKey Starting Materials/Intermediates
PyridazinesReaction of 1,4-dicarbonyls with hydrazine; three-component reactions. scielo.org.zadntb.gov.uaAminonitriles, arylglyoxals, malononitrile, hydrazine hydrate. scielo.org.zadntb.gov.ua
Pyrazolo[1,5-a]pyrimidinesCyclization of 3-aminopyrazoles with β-dicarbonyls; multi-component reactions. nih.govnih.gov3-Aminopyrazoles, diethyl malonate, β-dicarbonyl compounds. nih.govnih.gov

General Strategies for the Synthesis of Amino Nitriles (Applicability to Picolinonitrile Scaffold)

The synthesis of α-aminonitriles is a well-established area of organic chemistry, with several general methods that can be conceptually applied to the synthesis of aminopicolinonitriles.

Strecker Synthesis Adaptations for α-Aminonitriles

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles. mdpi.comwikipedia.org It is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (or ammonia), and a cyanide source, typically hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). acs.orgmdpi.comnih.gov The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. wikipedia.org

Adaptability to Picolinonitrile Scaffolds: While the direct application to form this compound itself is not a standard approach (as the amino and nitrile groups are already present), the principles of the Strecker reaction are relevant for the synthesis of other α-aminonitrile derivatives starting from pyridine aldehydes or ketones. The reaction is known to be tolerant of a wide range of functional groups, which is advantageous when working with substituted pyridine rings. acs.org Various catalysts, including Lewis acids and organocatalysts, have been developed to improve the efficiency and enantioselectivity of the Strecker reaction. mdpi.comnih.gov

Reductive Amination Pathways for Aminonitriles

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of amines. wikipedia.orglibretexts.org The process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

Applicability to Picolinonitrile Scaffolds: This methodology is particularly relevant for the synthesis of aminopicolinonitriles where the amino group is introduced onto a pre-existing pyridine-nitrile scaffold containing a carbonyl group. For example, a formylpicolinonitrile could be reacted with an amine in the presence of a suitable reducing agent to yield the corresponding aminomethylpicolinonitrile. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org The choice of reducing agent is crucial to avoid the reduction of the nitrile group itself.

Table 3: Comparison of General Aminonitrile Synthesis Strategies

Synthetic StrategyKey FeaturesApplicability to Picolinonitrile Scaffolds
Strecker Synthesis One-pot, three-component reaction; forms α-aminonitriles. acs.orgmdpi.comwikipedia.orgSynthesis of α-aminonitrile derivatives from pyridine aldehydes/ketones.
Reductive Amination Two-step, one-pot process; forms amines from carbonyls and amines. wikipedia.orglibretexts.orgIntroduction of an amino group to a picolinonitrile scaffold containing a carbonyl.

Reactivity and Reaction Mechanisms of 3 Amino 5 Chloropicolinonitrile

Nucleophilic and Electrophilic Reactivity Profiles

Reactivity of the Amino Group as a Nucleophile

The amino group at the 3-position of the pyridine (B92270) ring possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles. For instance, it can undergo benzoylation when treated with benzoyl chloride, forming N-benzoyl derivatives. This reactivity is crucial for modifying the compound's biological activity in medicinal chemistry applications. The nucleophilicity of the amino group also enables it to engage in coupling reactions, such as the Buchwald-Hartwig amination, distinguishing it from analogs lacking this functional group.

Reactivity of the Nitrile Group in Electrophilic Reactions

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. libretexts.org This electrophilicity allows the nitrile group to undergo nucleophilic attack. For example, nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com They can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Furthermore, the reaction of nitriles with organometallic reagents, such as Grignard reagents, leads to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org In the presence of superacids, the nitrile group can be protonated to form highly reactive dicationic electrophiles that can react with aromatic compounds like benzene. nih.gov

Influence of the Chlorine Atom on Pyridine Ring Electrophilicity

The chlorine atom at the 5-position, being an electronegative element, withdraws electron density from the pyridine ring through an inductive effect (-I effect). uoanbar.edu.iq This, combined with the electron-withdrawing effect of the ring nitrogen atom, deactivates the pyridine ring towards electrophilic substitution, making such reactions require vigorous conditions. uoanbar.edu.iq Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The presence of the chlorine atom makes the pyridine ring more electrophilic, facilitating nucleophilic substitution reactions where the chlorine atom can be displaced by various nucleophiles.

Key Reaction Types

The combination of functional groups in 3-Amino-5-chloropicolinonitrile allows for a variety of chemical transformations, with nucleophilic substitution being a particularly important reaction type.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the chlorine substituent, makes the molecule prone to nucleophilic substitution reactions.

The chlorine atom at the 5-position is a good leaving group and can be displaced by a range of nucleophiles under appropriate conditions. This includes reactions with amines and thiols to form the corresponding substituted picolinonitriles. Such substitution reactions are fundamental in diversifying the structure of this scaffold for various applications, including the synthesis of pharmaceutical compounds and biologically active molecules. The reaction conditions for these substitutions typically involve the use of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation and Reduction Reactions

The amino group on the pyridine ring is susceptible to both oxidation and reduction under specific chemical conditions, allowing for its conversion into other important functional groups.

The primary amino group of this compound can be oxidized to form the corresponding nitroso or nitro derivatives. This transformation typically requires the use of specific oxidizing agents. Common reagents employed for such oxidations in related amino-heterocyclic compounds include potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). The resulting nitro derivative, 3-nitro-5-chloropicolinonitrile, serves as a key intermediate for further functionalization, particularly through nucleophilic aromatic substitution reactions.

While this compound already contains an amino group, reduction reactions are highly relevant for its synthesis from corresponding nitro precursors. For instance, the synthesis of the related compound 3-amino-5-chloropicolinamide has been achieved by the reduction of 5-chloro-2-cyano-3-nitropyridine. lookchem.com This reduction can be carried out using various methods, including catalytic hydrogenation with hydrogen gas over a nickel catalyst or chemical reduction with iron powder in acetic acid. lookchem.com Similar strategies are applicable for the synthesis of this compound from 3-nitro-5-chloropicolinonitrile, representing a crucial step in its preparative chemistry. The reduction of related amino-nitro compounds using an aluminum-nickel alloy in sodium hydroxide (B78521) solution has also been reported. orgsyn.org

Coupling Reactions for Complex Molecular Architectures

The presence of a halogen substituent (chlorine) and a nucleophilic amino group makes this compound an excellent substrate for cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction could theoretically be applied in two ways. First, the existing amino group can be coupled with various aryl halides or triflates. More commonly, the chlorine atom on the pyridine ring can be substituted by coupling with a wide range of primary or secondary amines. organic-chemistry.org This transformation has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org The reaction typically involves a palladium catalyst, a suitable base (like sodium tert-butoxide), and specialized, bulky, electron-rich phosphine (B1218219) ligands developed by research groups like Buchwald's (e.g., XPhos, SPhos) that enhance catalyst stability and reactivity. youtube.com

Table 1: Key Components of Buchwald-Hartwig Amination

Component Function Examples
Palladium Precatalyst The active catalyst in the reaction cycle. Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium center and facilitates key reaction steps. XPhos, SPhos, BrettPhos, RuPhos youtube.com
Base Activates the amine nucleophile. NaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl Halide The electrophilic coupling partner. This compound

| Amine | The nucleophilic coupling partner. | Primary or secondary alkyl/arylamines |

Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, used to create carbon-carbon bonds by reacting an organohalide with an organoboron compound. ksu.edu.saorganic-chemistry.org For this compound, the chlorine atom serves as the halide partner, which can be coupled with various aryl or vinyl boronic acids or their esters. researchgate.net This reaction allows for the direct attachment of new carbon-based substituents to the pyridine core, providing a straightforward route to biaryl and related structures. ksu.edu.sa Similar to the Buchwald-Hartwig reaction, the Suzuki coupling requires a palladium catalyst and a base. The base is crucial for activating the organoboron species to facilitate the key transmetallation step in the catalytic cycle. organic-chemistry.org

Table 2: Key Components of Suzuki Coupling

Component Function Examples
Palladium Precatalyst The active catalyst in the reaction cycle. Pd(PPh₃)₄, Pd(OAc)₂
Ligand Stabilizes the palladium center and enhances reactivity. PPh₃, P(t-Bu)₃
Base Activates the boronic acid partner. K₂CO₃, Na₂CO₃, K₃PO₄, KF organic-chemistry.org
Organohalide The electrophilic coupling partner. This compound

| Organoboron Reagent | The nucleophilic coupling partner. | Phenylboronic acid, vinylboronic acid |

Condensation Reactions

A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org The amino group of this compound is nucleophilic and can readily participate in condensation reactions with various electrophiles, most commonly carbonyl compounds such as aldehydes and ketones. This reaction leads to the formation of an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. This imine linkage can be a stable final product or an intermediate that can be subsequently reduced to a secondary amine or used in more complex cyclization reactions to form heterocyclic systems. For example, related 2-aminopyridine (B139424) compounds can react with aldehydes and alkynes in multi-component reactions to build fused imidazopyridine ring systems. nih.gov

Mechanistic Insights into Transformations

Understanding the mechanisms of these reactions is key to optimizing conditions and predicting outcomes.

Palladium-Catalyzed Coupling: Both the Buchwald-Hartwig and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. youtube.com

Ligand Exchange/Transmetallation: In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, and deprotonation by the base forms a palladium-amido complex. wikipedia.org In the Suzuki reaction, the base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center in a step called transmetallation. organic-chemistry.org

Reductive Elimination: This is the final, product-forming step. The two organic groups (the picolinonitrile backbone and the newly introduced amine or carbon group) are eliminated from the palladium center, forming the final C-N or C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

Condensation Reactions: The mechanism of condensation with a carbonyl compound involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine. This intermediate is typically unstable and readily eliminates a molecule of water, often facilitated by acid or base catalysis, to yield the final imine product.

Role of Strategic Functional Group Placement on Reaction Pathways

The reactivity of the this compound molecule is dictated by the electronic properties and positions of its three key functional groups: the amino group at C3, the chloro group at C5, and the electron-withdrawing nitrile group at C2.

Amino Group (C3): The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions (C4 and C6). It also functions as a nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. For instance, it can react with benzoyl chloride to form N-benzoyl derivatives. The amino group's presence increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack, though this effect is tempered by the other substituents.

Chloro Group (C5): The chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. It acts as a deactivating group and directs incoming electrophiles to the ortho position (C6). More importantly, the chloro group is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at the C5 position. wikipedia.org This position can be targeted by nucleophiles like amines or thiols, or participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Nitrile Group (C2): The picolinonitrile group is strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. The nitrile group itself can undergo transformations, most commonly hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide. It can also be reduced to an aminomethyl group.

Influence of Solvent Systems and Reagents on Reaction Outcomes

The choice of solvent and reagents is critical in directing the reaction of this compound towards a desired outcome, selectively targeting one of its reactive sites.

Nucleophilic Aromatic Substitution (at C5): Displacement of the C5 chloro group is a key transformation. The success of this reaction is highly dependent on the nucleophile, catalyst, and solvent system.

Reagents: Strong nucleophiles such as alkoxides, thiolates, and amines can be used. Palladium-catalyzed cross-coupling reactions are particularly effective. For example, Suzuki coupling with boronic acids in the presence of a palladium catalyst (like Pd(II)Cl₂(dppf)) and a base (like K₂CO₃) can introduce aryl or heteroaryl groups. ambeed.com

Solvents: Polar aprotic solvents like DMF, DMSO, or 1,4-dioxane (B91453) are typically used for these reactions as they can solvate the metal complex and facilitate the reaction. ambeed.commdpi.com

Reactions involving the Amino Group (at C3): The nucleophilic amino group can be readily functionalized.

Reagents: Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) or pyridine to neutralize the HCl produced. mdpi.com

Solvents: Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are suitable for these reactions to avoid competing reactions with the solvent. mdpi.com

Reactions involving the Nitrile Group (at C2): The nitrile group offers another handle for modification.

Reagents: Hydrolysis to a carboxylic acid can be performed using strong acids like sulfuric acid or strong bases like sodium hydroxide, typically with heating. scielo.org.za For instance, heating with aqueous potassium hydroxide can yield the corresponding potassium carboxylate salt. scielo.org.za

Solvents: Aqueous solvent systems are required for hydrolysis. The choice of acid or base will determine the final product form (the free acid or its salt).

The following table summarizes predicted reaction outcomes based on analogous chemical systems.

Target Site Reaction Type Reagents Solvent Predicted Product Yield (%) Reference Analog
C5-ChloroSuzuki CouplingArylboronic acid, Pd(II)Cl₂(dppf), K₂CO₃1,4-Dioxane3-Amino-5-aryl-picolinonitrileVariesMethyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate ambeed.com
C3-AminoAcylationAdamantane-1-carbonyl chloride, NEt₃Dichloromethane (DCM)3-(Adamantane-1-carboxamido)-5-chloropicolinonitrile~85Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate ambeed.com
C2-NitrileBasic HydrolysisPotassium Hydroxide (KOH)Water3-Amino-5-chloropicolinic acid~954-Amino-3,5,6-trichloropyridine-2-carbonitrile scielo.org.za
C2-NitrileAcidic HydrolysisSulfuric Acid (H₂SO₄)Water3-Amino-5-chloropicolinic acid~944-Amino-3,5,6-trichloropyridine-2-carbonitrile scielo.org.za

Advanced Spectroscopic Characterization and Analytical Methodologies in 3 Amino 5 Chloropicolinonitrile Research

X-ray Crystallography for Solid-State Structure Determination:

Determination of Regiochemical and Stereochemical Ambiguities:X-ray crystallography is the definitive method for confirming the substitution pattern on the pyridine (B92270) ring, leaving no doubt about the compound's regiochemistry.

Without access to peer-reviewed articles or database entries containing this primary data for 3-Amino-5-chloropicolinonitrile, any attempt to create the requested content would be speculative and fall short of the required scientific accuracy.

Researchers seeking to characterize this compound would need to perform these analytical experiments following its synthesis. The resulting data would then represent a novel contribution to the chemical literature.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and elucidating the molecular structure of a compound by examining the vibrations of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making FT-IR an excellent method for functional group identification.

For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its key functional moieties: the amino (-NH2) group, the nitrile (-C≡N) group, and the chloro-substituted pyridine ring. While specific data for this exact molecule is not publicly available, analysis of similar structures, such as 2-amino-5-chloropyridine, provides a strong basis for predicting the spectral features. researchgate.netcore.ac.uk

The N-H stretching vibrations of the primary aromatic amine are anticipated in the region of 3500-3300 cm⁻¹. core.ac.uk Specifically, two bands are expected: one for the asymmetric stretching and another for the symmetric stretching. core.ac.uk The nitrile group (-C≡N) typically exhibits a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. core.ac.uk The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3500 - 3300
Nitrile (-C≡N)Stretch2260 - 2220
Aromatic C-HStretch> 3000
Pyridine RingC=C and C=N Stretch1600 - 1400
C-ClStretch850 - 550

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered photons, which correspond to the molecule's vibrational modes. Raman is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" spectrum that is unique to the molecule. nih.gov

In the analysis of this compound, Raman spectroscopy would be effective in identifying vibrations within the pyridine ring and the carbon-chlorine bond. The symmetric vibrations of the pyridine ring and the stretching of the C-C bonds within the ring would produce strong Raman signals. core.ac.uk Similar to FT-IR, the nitrile stretch also gives a distinct Raman band. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice-versa. core.ac.uknih.gov This comprehensive fingerprint is invaluable for unambiguous identification and structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight, confirming elemental composition, and assessing purity.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (molecular formula: C₆H₄ClN₃), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis would ionize the molecule and measure its mass-to-charge ratio to a high degree of accuracy. nih.gov By comparing the experimentally measured exact mass to the theoretical value, the elemental formula can be confidently confirmed, distinguishing it from other potential compounds with the same nominal mass. This capability is crucial for verifying the identity of newly synthesized compounds or for identifying unknowns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz This technique is ideal for analyzing non-volatile compounds like this compound. youtube.com

In an LC-MS analysis, the sample is first injected into an LC system, where the individual components of the mixture are separated on a column. As each component, including this compound, elutes from the column, it enters the mass spectrometer. The MS detector confirms the identity of the compound by measuring its molecular weight. unito.it Typically, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. unito.itnih.gov The retention time from the LC provides an additional layer of identification, while the peak area can be used to quantify the compound and assess its purity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Intermediate Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov Amino-containing compounds like this compound are generally not volatile enough for direct GC analysis and may decompose at the high temperatures of the GC injector. mdpi.com

Therefore, to analyze this compound by GC-MS, a derivatization step is necessary. mdpi.comresearchgate.net This process involves chemically modifying the amino group to create a more volatile and thermally stable derivative. nih.gov For example, acylation or silylation reagents can be used to convert the -NH₂ group into a less polar, more volatile functional group. Once derivatized, the compound can be readily analyzed by GC-MS. This method is particularly useful for assessing the purity of volatile intermediates used in the synthesis of this compound or for trace analysis where the high sensitivity of GC-MS is required. researchgate.net The mass spectrum of the derivative provides fragmentation patterns that can be used for structural confirmation. nist.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in the analysis of this compound, enabling its separation from impurities and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative and qualitative analysis of this compound and related compounds. Due to the polar nature of aminopyridines, specialized HPLC methods are often required for effective separation. helixchrom.com

Typical HPLC Parameters:

For the analysis of aminopyridine impurities, a common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. cmes.org The UV detector is frequently set at a wavelength where the compound exhibits strong absorbance, such as 254 nm or 280 nm, to ensure high sensitivity. cmes.orggoogle.com

Column: A Shim-pack Scepter C18 column is often employed for the separation of aminopyridines. cmes.org

Mobile Phase: A mixture of phosphate buffer solution (pH 7.0) and methanol, often in a 90:10 ratio, is used for isocratic elution. cmes.org

Flow Rate: A typical flow rate is 0.5 mL/min. cmes.org

Column Temperature: The column is often maintained at 35 °C to ensure reproducible retention times. cmes.org

Detection: UV detection at 280 nm is suitable for monitoring aminopyridines. cmes.org

The retention time of the compound under these conditions allows for its identification and quantification. The precision of HPLC methods is demonstrated by low relative standard deviations (RSD) for repeatability and reproducibility, often below 2% and 7% respectively for related aminopyridines. cmes.org

Table 1: Example HPLC Method for Aminopyridine Analysis

Parameter Value
Chromatographic Column Shim-pack Scepter C18
Mobile Phase Phosphate buffer (pH 7.0) : Methanol (90:10)
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Data sourced from Dong et al., 2019. cmes.org

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions in real-time. thieme.deyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of products can be visualized. researchgate.netrsc.org

In the synthesis of compounds like this compound, TLC helps in determining the optimal reaction time and conditions. rochester.edu A suitable mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), is chosen to achieve good separation between the starting materials, intermediates, and the final product. researchgate.netrsc.org The spots are visualized under UV light, and their relative positions (Rf values) indicate the progress of the reaction. rochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu

Following a chemical synthesis, column chromatography is a standard technique for the purification of the crude product. For compounds like this compound, silica (B1680970) gel is a commonly used stationary phase. A gradient of solvents, such as hexane and ethyl acetate, is passed through the column to elute the different components of the mixture at different rates. This allows for the isolation of the desired compound in a high state of purity by separating it from unreacted starting materials, byproducts, and other impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage of each element (carbon, hydrogen, nitrogen, chlorine, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₆H₄ClN₃). This comparison serves as a crucial verification of the compound's empirical and molecular formula and, by extension, its purity.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification technique used to convert an analyte into a derivative that has improved properties for analysis. actascientific.com For compounds like this compound, which contains a primary amino group, derivatization can enhance detectability and improve chromatographic separation.

Precolumn derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the analytical instrument. actascientific.com This is a common strategy in HPLC to improve the UV absorbance or fluorescence of amino compounds, thereby increasing the sensitivity of the analysis. google.com

Several reagents are used for the precolumn derivatization of primary amines, including:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. mdpi.comdoaj.org This method is fast and allows for sensitive detection. mdpi.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives. mdpi.comshimadzu.com

Benzoyl Chloride: Can be used to derivatize primary amines to form benzoyl derivatives, which have strong UV absorbance, making them easily detectable by HPLC-UV. google.com

These derivatization techniques are particularly useful when analyzing trace amounts of the compound or when dealing with complex matrices where enhanced selectivity is required. actascientific.com The choice of derivatizing agent depends on the specific analytical requirements, such as the desired detection method (UV or fluorescence) and the presence of other functional groups in the molecule.

Table 2: Common Precolumn Derivatization Reagents for Amino Groups

Derivatizing Reagent Functional Group Targeted Detection Method
o-Phthalaldehyde (OPA) Primary Amines Fluorescence
9-Fluorenylmethyl Chloroformate (FMOC) Primary and Secondary Amines Fluorescence

| Benzoyl Chloride | Primary Amines | UV Absorbance |

2 Silylation Reagents for GC Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct GC analysis of polar compounds like this compound can be challenging due to their low volatility and tendency to interact with the chromatographic column, leading to poor peak shape and inaccurate quantification. mdpi.commdpi.com To overcome these issues, a derivatization technique known as silylation is commonly employed. mdpi.com Silylation involves the replacement of active hydrogen atoms in polar functional groups, such as the amino (-NH₂) group in this compound, with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. mdpi.comactascientific.com This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. mdpi.com

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups present in the analyte and the desired reaction conditions. thermofisher.com For primary amines, such as the one in this compound, several common silylating agents are utilized.

Common Silylating Reagents for Primary Amines:

A number of reagents are capable of derivatizing primary amines for GC analysis. The most prevalent of these include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and widely used trimethylsilyl donor. sigmaaldrich.com It is known for its high volatility and the volatility of its byproducts, which minimizes interference in the chromatogram. sigmaaldrich.com For compounds that are difficult to silylate, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity. sigmaaldrich.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is considered one of the most volatile and potent TMS-amides available. sigmaaldrich.com Its byproducts are also highly volatile, which is advantageous for detecting early-eluting compounds. MSTFA is capable of directly silylating the hydrochloride salts of amines. sigmaaldrich.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group instead of a TMS group. thermofisher.com TBDMS derivatives are significantly more stable than their TMS counterparts, particularly towards hydrolysis. thermofisher.com This increased stability can be beneficial during sample preparation and analysis. However, the larger size of the TBDMS group results in longer retention times during GC analysis, which can sometimes be advantageous for separating isomeric compounds. thermofisher.com

Detailed Research Findings

The general reaction for the silylation of the amino group in this compound with a generic trimethylsilylating reagent (R₃SiX) can be depicted as follows:

Reaction of this compound with a silylating agent.

The resulting silylated derivative is more volatile and thermally stable, allowing for improved chromatographic separation and detection by GC-MS.

Interactive Data Tables

The following tables provide representative data for the silylation of compounds containing primary amino groups, which can serve as a starting point for the optimization of the derivatization of this compound.

Table 1: Common Silylation Reagents for GC Analysis of Primary Amines

Silylating ReagentAbbreviationCommon ApplicationsKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFADerivatization of alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.comPowerful TMS donor with volatile byproducts. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFADerivatization of a wide range of polar compounds, including amino acids.Most volatile TMS-amide; byproducts elute with the solvent front. sigmaaldrich.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFADerivatization of alcohols, thiols, primary and secondary amines. thermofisher.comForms stable TBDMS derivatives; useful for GC-MS due to characteristic fragmentation. thermofisher.com
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating reagents. sigmaaldrich.comIncreases the reactivity of other silylating agents.

Table 2: Typical Reaction Conditions for Silylation of Aromatic Amines

ParameterConditionRationale/Effect
Silylating Reagent BSTFA + 1% TMCS or MSTFAEffective for primary aromatic amines. The choice may depend on the required volatility and stability of the derivative.
Solvent Pyridine, Acetonitrile (B52724), or Dimethylformamide (DMF)Solubilizes the analyte and reagent. Pyridine can also act as a catalyst and acid scavenger.
Temperature 60 - 100 °CProvides the necessary activation energy for the reaction to proceed to completion.
Reaction Time 15 - 60 minutesEnsures complete derivatization of the analyte.
Reagent Ratio Excess reagent (e.g., 50-100 µL per sample)Drives the reaction to completion.

It is crucial to optimize these conditions for the specific analysis of this compound to ensure complete derivatization, minimize side reactions, and achieve the best chromatographic performance. The selection of the silylating reagent and reaction parameters will ultimately depend on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Computational Chemistry and Theoretical Studies on 3 Amino 5 Chloropicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a leading computational method due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of molecules like 3-Amino-5-chloropicolinonitrile. DFT calculations can determine the optimized molecular geometry and predict various reactivity descriptors that govern the molecule's chemical behavior. researchgate.net

Global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the stability and reactivity of a molecular system. mdpi.com These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). A large HOMO-LUMO energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net The electrophilicity index is particularly useful for describing a molecule's biological activity. researchgate.net

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: These values are illustrative and based on typical results for similar heterocyclic compounds. Actual values would be derived from specific DFT calculations (e.g., using the B3LYP functional and 6-311++G(d,p) basis set).

ParameterFormulaSignificanceIllustrative Value
HOMO Energy EHOMOElectron-donating ability-6.5 eV
LUMO Energy ELUMOElectron-accepting ability-1.8 eV
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity, stability4.7 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer2.35 eV
Global Softness (S) 1 / (2η)Measure of chemical reactivity0.213 eV⁻¹
Electronegativity (χ) -(EHOMO + ELUMO) / 2Electron-attracting power4.15 eV
Chemical Potential (μ) Electron escaping tendency-4.15 eV
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons3.67 eV

Electron density maps are visual representations of the electron distribution within a molecule. These maps can be generated from DFT calculations to illustrate regions of electron gain and loss upon molecular interaction or to simply visualize the charge distribution. researchgate.net In an electron density difference map, different colors are used to show areas where electron density is concentrated (e.g., around highly electronegative atoms) versus where it is depleted. researchgate.netresearchgate.net

For this compound, a simulated electron density map would be expected to show a high concentration of electron density around the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the cyano group, and the chlorine atom, reflecting their high electronegativity. Conversely, the hydrogen atoms of the amino group would exhibit lower electron density. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT can precisely identify the most likely sites for nucleophilic and electrophilic attacks within a molecule. This is often accomplished by analyzing local reactivity descriptors like Fukui functions (f(r)) or by calculating methyl cation and anion affinities. mdpi.comnih.gov The Fukui function fk+ indicates the propensity of an atomic site to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack). mdpi.com

Nucleophilic Sites: These are electron-rich centers prone to attacking electron-deficient species. For this compound, the primary nucleophilic site is the nitrogen atom of the amino (-NH₂) group, which has a lone pair of electrons. The nitrogen atom of the pyridine ring also possesses nucleophilic character.

Electrophilic Sites: These are electron-deficient centers susceptible to attack by nucleophiles. The carbon atom of the nitrile (-CN) group is a significant electrophilic site due to the strong electron-withdrawing effect of the adjacent nitrogen. The carbon atoms in the pyridine ring, particularly those bonded to or adjacent to the chlorine and nitrile substituents, are also potential electrophilic centers.

Table 2: Predicted Local Reactivity Sites in this compound

Atom/GroupPredicted ReactivityRationale
Amino Group (-NH₂) Nitrogen Strongest Nucleophilic SiteHigh electron density due to the lone pair, capable of donating electrons. stackexchange.comreddit.com
Pyridine Ring Nitrogen Nucleophilic SiteLone pair of electrons contributes to its basicity and nucleophilicity.
Nitrile (-CN) Carbon Strong Electrophilic SiteSignificant partial positive charge due to the highly electronegative nitrogen atom.
Ring Carbon bonded to Chlorine Electrophilic SiteElectron density is withdrawn by the electronegative chlorine atom.

While DFT is a primary tool, other quantum methods also play a role. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are derived directly from theoretical principles without experimental data. Ab initio molecular dynamics (AIMD) can be used to simulate chemical reactions and complex molecular motions over short timescales. mdpi.com Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large molecules.

These methods are employed to calculate fundamental molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and dipole moments. researchgate.net For this compound, these calculations provide a detailed picture of its three-dimensional structure.

Table 3: Predicted Molecular Properties of this compound (Illustrative) Note: These values are illustrative and based on typical results for similar pyridine derivatives from quantum chemical calculations. researchgate.net

PropertyDescriptionPredicted Value
C-Cl Bond Length The distance between the Carbon and Chlorine atoms.1.75 Å
C-N (Amino) Bond Length The distance between the ring Carbon and the Amino Nitrogen.1.37 Å
C≡N (Nitrile) Bond Length The distance between the Carbon and Nitrogen of the nitrile group.1.16 Å
C-C-N (Ring) Bond Angle The angle formed by three adjacent atoms in the pyridine ring.123.0°
Dipole Moment (μ) A measure of the molecule's overall polarity.~3.0 D

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for studying how a molecule like this compound interacts with its environment.

The choice of solvent can significantly influence reaction rates and outcomes. MD simulations are a powerful tool for understanding these effects at a molecular level. By simulating this compound in different explicit solvents (e.g., water, DMSO, ethanol), researchers can analyze the structure of the solvent around the solute, identify key intermolecular interactions like hydrogen bonds, and calculate thermodynamic properties. nih.govrsc.org

Mixed-solvent MD simulations, where small organic probe molecules are included with the main solvent, can be used to map out "hotspots" on the solute's surface that have a high affinity for certain functional groups. nih.gov This information is critical for understanding solubility, predicting how the molecule will interact with biological targets, and optimizing reaction media to favor specific pathways or enhance yields. nih.govunito.it For instance, simulations can reveal whether a protic or aprotic solvent is better at stabilizing a key transition state, thereby guiding experimental solvent selection.

Table 4: Application of MD Simulations for this compound

Simulation GoalMethodologyExpected Insights
Solvation Structure Analysis MD simulation in pure solvents (e.g., water, methanol).Determination of radial distribution functions (RDFs) to show solvent molecule arrangement around the amino, chloro, and nitrile groups.
Hydrogen Bond Dynamics Analysis of MD trajectories to calculate the number and lifetime of hydrogen bonds between the solute and solvent molecules.Quantifies the strength of interaction with protic solvents and identifies the primary H-bond donor/acceptor sites.
Reaction Media Optimization Mixed-solvent MD simulations with various organic co-solvents or probes (e.g., acetonitrile (B52724), isopropyl alcohol).Identification of preferential interaction sites on the solute, helping to predict solubility and rationalize solvent effects on reactivity. nih.gov
Conformational Analysis Long-timescale MD simulations to explore the rotational freedom of the amino group and its interaction with the nitrile group.Understanding the dominant conformations in solution and their potential impact on reactivity. nih.gov

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. Therefore, a thorough, evidence-based article structured around its conformational analysis, quantitative structure-activity relationships (QSAR), and reaction mechanisms cannot be generated at this time.

Computational chemistry and theoretical studies are pivotal in modern chemical research, offering deep insights into molecular structure, reactivity, and potential applications. Such studies typically involve sophisticated calculations to determine the most stable three-dimensional arrangements of a molecule (conformational analysis), to correlate its structural features with its biological effects (QSAR), and to map out the energetic landscape of its chemical transformations (reaction mechanism elucidation).

While general principles and methodologies for these computational approaches are well-established, their application to every chemical compound is not guaranteed to be published or readily accessible. The absence of specific research on this compound means that crucial data points for an in-depth analysis are missing. This includes, but is not limited to, the following areas outlined for investigation:

Conformational Analysis and Ligand-Binding Dynamics: There is no available data on the preferred spatial orientations of the amino and chloro substituents on the picolinonitrile ring of this specific molecule. Furthermore, no studies detailing its dynamic interactions with biological targets, such as proteins or enzymes, could be retrieved.

Quantitative Structure-Activity Relationship (QSAR) Studies: A core component of QSAR is the correlation of a compound's structural descriptors with its activity. Without experimental or predicted biological activity data for this compound, and without comparative studies on a series of related compounds, the development of a meaningful QSAR model is not feasible. Consequently, there are no findings on how substituent effects influence its thermodynamic stability and reactivity, nor are there predictions of its biological activity based on structural descriptors.

Reaction Mechanism Elucidation: The computational modeling of reaction mechanisms requires intensive calculations to identify transition states and to map out the energy profiles of potential reaction pathways. No such studies detailing the transition state analyses or the energy profiles for reactions involving this compound have been published.

Research Applications and Synthetic Utility of 3 Amino 5 Chloropicolinonitrile Scaffolds

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of the 3-Amino-5-chloropicolinonitrile framework in medicinal chemistry is as a precursor to advanced molecular scaffolds, particularly the pyrazolo[1,5-a]pyrimidine (B1248293) core. This bicyclic heterocycle is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets. The synthesis of pyrazolo[1,5-a]pyrimidines is frequently achieved through the condensation of 5-aminopyrazole precursors with β-dicarbonyl compounds or their equivalents. nih.gov The strategic importance of building blocks like this compound lies in their potential to be converted into these crucial aminopyrazole intermediates.

The development of novel pharmaceutical agents often relies on the creation of a library of related compounds built upon a central scaffold. The pyrazolo[1,5-a]pyrimidine system, accessible from aminopyrazole precursors, has proven to be a fruitful foundation for developing therapies across different disease areas.

Compounds featuring a pyrazole (B372694) or pyrazoline ring, which are related to the intermediates used to build more complex systems, have been investigated for their effects on the central nervous system. Specifically, they have been used to create ligands that interact with ionotropic glutamate (B1630785) receptors, such as AMPA and kainate receptors. nih.gov The modulation of these receptors is a key strategy in the research and development of treatments for various neurological conditions.

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). mdpi.com The overactivity of the PI3Kδ signaling pathway is a known factor in many inflammatory and autoimmune disorders. Consequently, inhibitors based on this scaffold are under investigation as potential treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com

The true value of a chemical scaffold is demonstrated by the diversity and potency of the biologically active molecules that can be constructed from it. The pyrazolo[1,5-a]pyrimidine core is a prime example, serving as the foundation for potent enzyme inhibitors and receptor modulators.

The pyrazolo[1,5-a]pyrimidine structure is a cornerstone for a variety of protein kinase inhibitors, which are critical in targeted cancer therapy and the treatment of inflammatory conditions. nih.gov For instance, derivatives of this scaffold have been synthesized to act as highly selective inhibitors of the PI3Kδ enzyme, with some compounds showing inhibitory concentrations (IC50) in the low nanomolar range. mdpi.com The development of such selective inhibitors is a major goal in modern drug discovery, aiming to maximize therapeutic effects while minimizing off-target side effects. While LIMK1 inhibitors are a significant area of research, the direct synthesis of these specific inhibitors from this compound is not prominently documented in the reviewed literature. However, the broader class of kinase inhibitors derived from the related pyrazolo[1,5-a]pyrimidine scaffold showcases the synthetic utility of such systems.

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Compound Name/SeriesTarget EnzymeTherapeutic Area
Indol-4-yl-pyrazolo[1,5-a]pyrimidinesPI3KδInflammatory Diseases (Asthma, COPD) mdpi.com
Pyrazolo[1,5-a]pyrimidine DerivativesProtein Kinases (e.g., CK2, EGFR, CDKs)Cancer nih.gov

Beyond enzyme inhibition, pyrazole-based structures are instrumental in the development of receptor modulators. Following the principle that increased molecular complexity can enhance receptor selectivity, pyrazoline-based compounds have been synthesized as ligands for ionotropic glutamate receptors. nih.gov These receptors are crucial for synaptic transmission in the brain, and their modulation is a target for treating neurological and psychiatric disorders. The strategic decoration of the pyrazole ring allows for fine-tuning the binding affinity and selectivity of these compounds for different receptor subtypes. nih.gov

Role in Anti-Mycobacterial Agents (e.g., against Mycobacterium tuberculosis)

The picolinonitrile scaffold, a key feature of this compound, is a recognized pharmacophore in the development of anti-mycobacterial agents. While direct studies on this compound are not extensively detailed in the provided results, the broader class of chloropicolinate and pyridine (B92270) derivatives, to which it belongs, has shown promise in targeting Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.

Research into chloropicolinate amides and urea (B33335) derivatives has identified several compounds with significant in vitro activity against M. tb strain H37Rv. acs.org These studies highlight the potential of the chloropicolinate moiety as a foundation for novel anti-TB drugs. The isonicotinamide (B137802) group, structurally related to the picolinonitrile core, is present in established anti-TB drugs like isoniazid (B1672263) and ethionamide, further underscoring the relevance of this chemical class. acs.org

A study on chloropicolinate amides and related urea derivatives led to the synthesis of 30 new compounds, five of which demonstrated good minimum inhibitory concentration (MIC) values and low cytotoxicity. acs.org Molecular docking analyses suggested that these compounds may act by inhibiting MurB, an essential enzyme in the peptidoglycan biosynthesis pathway of M. tb. acs.org

Furthermore, various pyridine derivatives have been investigated for their tuberculostatic activity. gumed.edu.plnih.govresearchgate.net For instance, certain 2-amidinothiosemicarbazone derivatives of pyridine have shown promising activity against both standard and drug-resistant strains of M. tb. nih.gov Similarly, 2,6-disubstituted thiosemicarbazone derivatives of pyridine have exhibited potent inhibition of M. tb growth, with some compounds showing activity comparable to reference drugs against Gram-positive bacteria. researchgate.net The development of drug-resistant strains of M. tb necessitates the exploration of new chemical scaffolds, and the picolinonitrile framework represents a valuable starting point for the design of novel anti-TB agents. nih.gov

Scaffolds for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. nih.govnih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. nih.govemerginginvestigators.org The emergence of drug-resistant HIV strains has fueled a continuous search for new and more effective NNRTIs with diverse chemical scaffolds. nih.govfrontiersin.org

The this compound scaffold can be considered a potential building block for the synthesis of novel NNRTIs. While direct examples of its use are not prominent in the search results, the development of NNRTIs has involved a wide array of heterocyclic structures. nih.govresearchgate.net The key to a successful NNRTI is its ability to bind effectively to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase. frontiersin.org

The design of new NNRTIs often involves strategies like scaffold hopping, molecular hybridization, and structure-based drug design to enhance potency against wild-type and mutant HIV strains. nih.govresearchgate.net For example, indolylarylsulfones and 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) are classes of NNRTIs that have shown high potency. researchgate.net The versatility of heterocyclic scaffolds allows for the introduction of various substituents to optimize binding affinity and pharmacokinetic properties. The structure of rilpivirine, a diarylpyrimidine NNRTI, has been used as a template to design new analogs with improved characteristics. emerginginvestigators.org Given the chemical diversity of successful NNRTIs, the this compound core presents a viable starting point for the exploration of new inhibitors.

Heterocyclic Inhibitors for Cancer Therapy (General Class, e.g., TEAD inhibitors)

Heterocyclic compounds form the basis of many targeted cancer therapies. The this compound scaffold can be envisioned as a component in the design of inhibitors for various oncology targets, including the transcriptional enhancer factor (TEAD) family of transcription factors. bioworld.com The TEAD-YAP/TAZ signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. insilico.comnih.gov

Pan-TEAD inhibitors, which block the activity of all TEAD isoforms, are being investigated for their potential to treat solid tumors, including those with resistance to other therapies. insilico.comnih.gov Several small-molecule TEAD inhibitors with heterocyclic cores have been developed. bioworld.com These inhibitors often work by allosterically blocking the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of genes involved in cell proliferation and survival. nih.govnih.gov For example, VT3989 is an orally available TEAD inhibitor that has shown promising preclinical activity in mesothelioma models. nih.gov

The development of TEAD inhibitors highlights the importance of novel heterocyclic scaffolds in cancer drug discovery. bioworld.comgoogle.com The this compound structure, with its reactive amino and nitrile groups, offers multiple points for chemical modification, allowing for the synthesis of a library of compounds to be screened for anti-cancer activity against targets like TEAD.

Mechanisms of Biological Action for this compound Derivatives (e.g., Interaction with Enzymes, Receptors)

The biological activity of derivatives of this compound would be dictated by their specific interactions with biological macromolecules like enzymes and receptors. While the exact mechanisms for this specific scaffold are not detailed, we can infer potential modes of action from related heterocyclic compounds.

Enzyme Inhibition: As discussed in the context of anti-mycobacterial agents, derivatives could act as enzyme inhibitors. For instance, chloropicolinate amides are suggested to inhibit MurB, a key enzyme in bacterial cell wall synthesis. acs.org In the context of HIV treatment, NNRTIs allosterically inhibit the reverse transcriptase enzyme. nih.govfrontiersin.org For cancer therapy, TEAD inhibitors block the protein-protein interaction between TEAD and YAP/TAZ. nih.govnih.gov

Receptor Binding: Amino-3,5-dicyanopyridines, which share a similar structural motif with this compound, have been extensively studied as ligands for adenosine (B11128) receptors (ARs). nih.govmdpi.com These compounds have shown high affinity and varying degrees of selectivity for different AR subtypes (A1, A2A, A2B, and A3). mdpi.com The interaction with these G-protein-coupled receptors can modulate downstream signaling pathways, such as cyclic AMP (cAMP) levels. mdpi.com The nature of the substituents on the pyridine ring plays a crucial role in determining the affinity and whether the compound acts as an agonist, antagonist, or partial agonist. nih.govmdpi.com

The table below summarizes the potential biological targets and mechanisms of action for derivatives of picolinonitrile and related heterocyclic scaffolds.

Therapeutic Area Potential Target Mechanism of Action Example Compound Class
Anti-MycobacterialMurB EnzymeInhibition of peptidoglycan synthesisChloropicolinate amides acs.org
HIV TreatmentReverse TranscriptaseAllosteric inhibition of enzyme activityNon-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) nih.gov
Cancer TherapyTEAD Transcription FactorsDisruption of protein-protein interaction with YAP/TAZHeterocyclic TEAD Inhibitors nih.govnih.gov
Neurological DisordersAdenosine ReceptorsAgonist or antagonist activity modulating cAMP signalingAmino-3,5-dicyanopyridines nih.govmdpi.com

Applications in Material Science

The application of this compound in material science is not as extensively documented as its potential in medicinal chemistry. However, the functional groups present in the molecule—an amino group, a chloro substituent, and a nitrile group—offer potential for its use as a monomer or a building block in the synthesis of novel materials.

Development of Advanced Polymers

While no direct reports on the use of this compound in polymer synthesis were found in the provided search results, its structure suggests potential avenues for incorporation into polymer chains. The amino group can react with acyl chlorides, isocyanates, or epoxides to form polyamides, polyureas, or epoxy resins, respectively. The nitrile group can undergo polymerization or be chemically modified to other functional groups that can then be polymerized. The chlorine atom can also be a site for further chemical reactions, such as nucleophilic substitution, to introduce other functionalities or to create cross-linking sites within a polymer network. The pyridine ring itself can impart specific properties, such as thermal stability and metal-coordinating abilities, to the resulting polymer.

Development of Nanomaterials

The use of this compound in the development of nanomaterials is another area with limited specific research. However, heterocyclic compounds, in general, are used in the synthesis of various nanomaterials. The pyridine nitrogen and the exocyclic amino group can act as coordinating sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with nanoscale architectures. Furthermore, organic molecules with specific electronic properties can be used to functionalize the surface of nanoparticles to tailor their properties for applications in sensing, catalysis, or drug delivery. The picolinonitrile scaffold could potentially be used to create fluorescent organic nanoparticles or as a component in the synthesis of conductive nanomaterials. Further research is needed to explore these potential applications.

Applications in Agrochemical and Industrial Synthesis

The unique structural features of chlorinated aminopicolinonitrile scaffolds, such as in the isomeric 5-Amino-3-chloropicolinonitrile, render them useful as intermediates in the synthesis of a range of commercially important products. The strategic placement of reactive groups on the pyridine core allows for the construction of more complex molecules with desired biological or chemical properties.

Precursors for Agrochemicals

Substituted picolinonitriles are key starting materials in the synthesis of various agrochemicals, particularly herbicides and fungicides. mdpi.comagropages.com The nitrile group can be readily converted into a carboxylic acid, a common feature in many active agrochemical ingredients.

One of the significant applications of related picolinonitrile derivatives is in the production of picolinic acid herbicides. mdpi.com For instance, the synthesis of novel 6-aryl-2-picolinic acid herbicides, which are a subclass of auxin herbicides, often starts from highly substituted picolinonitriles. mdpi.com These herbicides are valued for their effectiveness against a broad spectrum of weeds. mdpi.com

While direct synthesis pathways starting from this compound are not extensively detailed in publicly available literature, the established synthetic routes for analogous compounds provide a clear indication of its potential utility. For example, the synthesis of certain picolinic acid herbicides involves the transformation of a nitrile group on a chlorinated pyridine ring into a carboxylic acid, followed by further modifications. mdpi.com The amino group on the this compound scaffold can also be modified or can influence the reactivity and properties of the final agrochemical product.

The general synthetic scheme for producing picolinic acid herbicides from a substituted picolinonitrile can be illustrated as follows:

Starting MaterialKey TransformationIntermediateFinal Product Class
Substituted ChloropicolinonitrileHydrolysis of the nitrile groupSubstituted Picolinic AcidPicolinic Acid Herbicides

This table demonstrates the fundamental role of the picolinonitrile scaffold as a direct precursor to the corresponding picolinic acid, a critical step in the synthesis of this class of herbicides.

Intermediates in Dye and Pigment Production

The vibrant colors and dyeing properties of many synthetic dyes and pigments are often derived from heterocyclic compounds. Pyridine derivatives, including aminopicolinonitriles, are known to be valuable intermediates in the synthesis of certain classes of dyes. google.com The amino group on the pyridine ring can act as a diazotizable amine, a key step in the formation of azo dyes.

The general process for creating an azo dye from an aminopyridine intermediate involves the following steps:

StepReactionIntermediate/Product
1Diazotization of the amino groupDiazonium salt
2Coupling with a suitable coupling componentAzo dye

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Amino 5 Chloropicolinonitrile Derivatives

Influence of Functional Groups on Biological Activity and Reactivity

Role of the Amino Group (e.g., Nucleophilicity, Hydrogen Bonding Potential)

The amino group (-NH2) at the 3-position of the pyridine (B92270) ring significantly influences the molecule's properties. As an electron-donating group, it increases the electron density of the aromatic ring, which can enhance the reactivity of the molecule. The lone pair of electrons on the nitrogen atom makes the amino group a hydrogen bond donor, a crucial feature for interacting with biological macromolecules like proteins and enzymes. This hydrogen bonding capability is often essential for the specific binding to target sites, thereby influencing the compound's biological activity. For instance, in some thieno[2,3-b]pyridine (B153569) derivatives, a primary amino group was found to be crucial for maximal efficacy, with functionalization leading to a significant loss of activity. The amino group also acts as a nucleophile, participating in various chemical reactions to form new derivatives.

Role of the Chloro Group (e.g., Lipophilicity Enhancement, Functionalization Handle)

The chloro group (-Cl) at the 5-position is an electron-withdrawing group and contributes significantly to the molecule's lipophilicity. Increased lipophilicity can enhance the ability of a compound to permeate biological membranes, a critical factor for bioavailability. Furthermore, the chlorine atom serves as a valuable "functionalization handle." It can be replaced by other groups through nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl moieties. This versatility allows for the synthesis of a wide range of derivatives with potentially improved or altered biological activities.

Role of the Nitrile Group (e.g., Electrophilicity, Interaction Spectrum)

The nitrile group (-C≡N) is a strong electron-withdrawing group that significantly impacts the electronic properties of the picolinonitrile ring. The linear geometry of the nitrile group allows it to fit into specific binding pockets of proteins. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in biological targets. This ability to accept hydrogen bonds makes the nitrile group a bioisostere for carbonyl, hydroxyl, and carboxyl groups. The carbon atom of the nitrile group possesses electrophilic character, enabling it to react with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes to form covalent adducts. This can lead to potent and sometimes irreversible inhibition of the target enzyme. The nitrile group's contribution to the molecule's dipole moment also facilitates polar interactions.

Table 1: Summary of Functional Group Roles in 3-Amino-5-chloropicolinonitrile

Functional Group Key Properties Impact on Biological Activity & Reactivity
Amino Group (-NH2) Nucleophilic, Hydrogen Bond Donor, Electron-Donating Enhances binding to biological targets through hydrogen bonding; increases reactivity of the pyridine ring.
Chloro Group (-Cl) Lipophilic, Electron-Withdrawing, Functionalization Handle Improves membrane permeability; allows for synthesis of diverse derivatives through substitution and coupling reactions.
Nitrile Group (-C≡N) Electrophilic, Hydrogen Bond Acceptor, Electron-Withdrawing Facilitates interactions with active sites of enzymes, potentially forming covalent bonds; acts as a bioisostere for other functional groups.

Positional Isomerism and Substituent Effects on Reactivity and Biological Interactions

The specific placement of substituents on the picolinonitrile ring, as well as the nature of these substituents, profoundly affects the molecule's reactivity and how it interacts with biological systems.

Comparative Analysis with Isomeric Picolinonitrile Derivatives

The biological and chemical properties of a substituted picolinonitrile can be dramatically altered by changing the position of the functional groups. For example, comparing this compound with its isomer, 5-Amino-3-chloropicolinonitrile, reveals the importance of substituent placement. While both compounds possess the same functional groups, their different spatial arrangement leads to distinct electronic distributions and steric environments. This, in turn, can affect their binding affinity to specific receptors or enzymes. Studies on other heterocyclic systems have demonstrated that positional isomerism can influence crystal packing, supramolecular structures, and even the photochromic properties of materials. For instance, in a study of piperidinothiosemicarbazones derived from aminoazinecarbonitriles, the position of substitution on the pyridine ring was a key determinant of antimycobacterial activity.

Table 2: Known Isomers of Chlorinated Aminopicolinonitriles

Compound Name Chemical Formula CAS Number
3-Amino-2-chloropyridine C5H5ClN2 6298-19-7
3-Amino-5-chloropyridine C5H5ClN2 22353-34-0
5-Amino-3-chloropicolinonitrile C5H3ClN4 488713-31-1
5-Amino-3-chloropyrazine-2-carbonitrile C5H3ClN4 21075392

This table includes isomers and related structures to illustrate the diversity of substituent patterns.

Effects of Electron-Donating and Electron-Withdrawing Groups

The introduction of different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound scaffold can fine-tune its electronic properties and, consequently, its reactivity and biological interactions.

Electron-Donating Groups (EDGs): EDGs, such as alkyl, hydroxyl (-OH), or alkoxy (-OR) groups, increase the electron density of the aromatic ring. This generally makes the ring more susceptible to electrophilic attack and can enhance the nucleophilicity of other functional groups. In some contexts, the introduction of an EDG can improve the transport properties of a molecule, which is relevant for applications like organic light-emitting diodes (OLEDs).

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), sulfonyl (-SO3H), or additional nitrile groups, decrease the electron density of the aromatic ring. This deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic aromatic substitution. EWGs can also stabilize negative charges that may develop during a reaction or interaction with a biological target. The nature and position of EWGs can significantly alter the pKa of nearby acidic or basic groups, thereby influencing the ionization state of the molecule at physiological pH.

The strategic placement of EDGs and EWGs is a fundamental principle in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Molecular Design Principles for Enhanced Efficacy and Selectivity in this compound Derivatives

The strategic design of novel herbicidal agents derived from this compound hinges on a deep understanding of the relationship between molecular structure and biological activity. Researchers in the field of agrochemical synthesis continuously explore molecular design principles to enhance the efficacy against target weed species while ensuring selectivity, which is crucial for crop safety. This involves a multifaceted approach that includes modulating the physicochemical properties of the derivatives and employing targeted synthesis strategies to interact with specific biological pathways within the plant.

Strategies for Modulating Physicochemical Properties

The effectiveness of a herbicide is intrinsically linked to its physicochemical properties, which govern its absorption, translocation, and interaction with the target site within the plant. For derivatives of this compound, which belong to the broader class of picolinic acid herbicides, several strategies are employed to fine-tune these properties for optimal performance.

One key strategy involves the strategic introduction of different functional groups to alter the molecule's lipophilicity, electronic properties, and steric profile. For instance, in studies of related 4-amino-picolinic acid derivatives, the introduction of various substituents on an aryl ring attached to the core structure has been shown to significantly impact herbicidal activity. The position of these substituents is critical; for example, locating electron-withdrawing or electron-donating groups at the 2 and 4 positions of a phenyl ring can lead to superior inhibitory activity compared to substitutions at the 3 position. mdpi.com

The nature of the substituent also plays a vital role. While halogen atoms (F, Cl, Br) and small alkyl or alkoxy groups on the aryl moiety can enhance activity, the presence of strongly electron-withdrawing (like nitro) or electron-donating (like hydroxyl or amino) groups can diminish the herbicidal effect. mdpi.com This suggests a delicate balance of electronic and steric factors is necessary for optimal interaction with the target protein.

The following table illustrates how different substituents on a related picolinic acid scaffold can influence herbicidal activity, providing a model for the potential impact of similar substitutions on this compound derivatives.

Compound ID R1 Group (Position) R2 Group Herbicidal Activity Insight
S2024-ClCF3Exhibited high inhibition of root growth, superior to the commercial herbicide florpyrauxifen (B1531466) at the same concentration. mdpi.com
S1034-OCH3CF3Maintained notable herbicidal activity, indicating that methoxy (B1213986) groups at the 4-position are well-tolerated. mdpi.com
S0732-BrCF3Demonstrated strong herbicidal effects, supporting the finding that substitution at the 2-position is favorable for activity. mdpi.com
S1903-OCH3CH3Showed comparatively weaker activity, highlighting the negative impact of substitution at the 3-position. mdpi.com

This table is illustrative and based on data for 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives, which serve as a proxy for understanding potential modifications to a this compound scaffold.

Targeted Synthesis for Specific Biological Pathways

Modern herbicide design increasingly relies on the targeted synthesis of molecules that interact with specific and vital biological pathways in plants. For picolinic acid herbicides, a primary target is the auxin signaling pathway, which is crucial for plant growth and development. These herbicides act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants.

The targeted synthesis of this compound derivatives would therefore focus on optimizing the molecule's ability to bind to auxin receptors, such as the F-box protein TIR1/AFB. nih.govmdpi.com Molecular docking studies on related compounds have provided valuable insights into the key interactions required for potent activity. For example, the carboxyl group (or a group that can be metabolized to a carboxyl group, such as the nitrile in this compound) is essential for binding to key amino acid residues like arginine in the receptor's binding pocket. nih.gov

The design strategy often involves creating derivatives that mimic the natural auxin, indole-3-acetic acid (IAA), in their ability to fit within the binding site of the receptor. The synthesis of a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, for instance, was guided by the goal of enhancing binding affinity to the auxin co-receptor AFB5. nih.gov The results indicated that specific substitutions on the pyrazole (B372694) ring could lead to more intensive binding than existing commercial herbicides. nih.gov

The following table outlines the targeted synthesis approach for a class of compounds structurally related to this compound, highlighting the intended biological target and the outcomes of these strategies.

Derivative Class Biological Target Design Strategy Outcome
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsAuxin-signaling F-box protein 5 (AFB5)Introduction of a phenyl-substituted pyrazole at the 6-position to enhance binding to the auxin receptor.Compound V-7 showed a binding energy of -8.33 kJ mol⁻¹ and interacted with five amino acid residues in the AFB5 binding pocket, demonstrating stronger binding than the herbicide picloram. nih.gov
3-chloro-6-pyrazolyl-2-picolinic acidsAuxin signaling pathwayModification of the clopyralid (B1669233) structure by introducing a substituted pyrazole ring at the 6-position.Resulting compounds exhibited broader herbicidal activity and better post-emergence control compared to the parent compound, clopyralid. mdpi.com

This table is based on data for picolinic acid derivatives and illustrates the principles of targeted synthesis that would be applicable to the design of novel herbicides based on the this compound structure.

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